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Compound of Interest

Compound Name: 4-Methyl-3-hepten-2-one

Cat. No.: B14700430

An In-depth Technical Guide to 4-Methyl-3-hepten-2-one

Introduction

This technical guide provides a comprehensive overview of 4-methyl-3-hepten-2-one, a
chemical compound of interest to researchers, scientists, and professionals in drug
development. This document details its nomenclature, physicochemical properties, relevant
synthetic methodologies, and available spectral data. While information on the specific
biological activity of this compound is limited, this guide aims to provide a thorough foundation
of its chemical characteristics.

Nomenclature and Identification

The compound is an unsaturated ketone. The standard IUPAC name is 4-methylhept-3-en-2-
one.[1] Due to the presence of a carbon-carbon double bond, it can exist as E/Z stereocisomers.

Table 1: IUPAC Names and Structural Identifiers
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Identifier Type

Value

Reference

IUPAC Name

4-methylhept-3-en-2-one

[1]

(E)-isomer IUPAC Name

(E)-4-methylhept-3-en-2-one

[2]

(2)-isomer IUPAC Name

(2)-4-methylhept-3-en-2-one

[3]

CAS Number

22319-25-1

[2]

Molecular Formula

CsH140

[1]14]

InChl

InChl=1S/C8H140/c1-4-5-
7(2)6-8(3)9/h6H,4-5H2,1-3H3

[1]

InChlKey

URFGREAPSNSHAH-
UHFFFAOYSA-N

[1]

Canonical SMILES

CCCC(=CC(=0)C)C

[1]

Table 2: Synonyms and Other Identifiers

Synonyml/identifier

Source

3-Hepten-2-one, 4-methyl-

[2]14]

DTXSID70865042

[1]

SCHEMBL9317701

[1]

AKOS026731078

[1]

J100.569C

[2]

Physicochemical and Spectral Data

A summary of the computed and experimental physicochemical properties of 4-methyl-3-

hepten-2-one is provided below. It is important to note that many physical properties like

boiling and melting points are calculated estimates and experimental data is sparse.

Table 3: Physicochemical Properties
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Property Value Unit SourcelType
Molecular Weight 126.20 g/mol [1] PubChem
Exact Mass 126.104465066 Da [1] PubChem
XLogP3-AA 2.4 [1] Computed
Topological Polar
polog 17.1 A2 [1] Computed

Surface Area
Hydrogen Bond Donor

0 [1] Computed
Count
Hydrogen Bond

1 [1] Computed

Acceptor Count

Rotatable Bond Count 3 [1] Computed

Normal Boiling Point 440.35 K [5] Joback Calculated

Normal Melting Point 210.81 K [5] Joback Calculated

Kovats Retention [2][4][5] Standard
1210

Index Polar Column

Table 4: Spectral Data Availability

Data Type Availability Source

13C NMR Available [2] SpectraBase
GC-MS Available [2] NIST, SpectraBase
IR (Vapor Phase) Available [2] SpectraBase

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-methyl-3-hepten-2-one are not readily
available in the surveyed literature. However, established methods for the synthesis of
structurally related compounds, such as its isomer 6-methyl-4-hepten-2-one and its saturated
analogue 4-methyl-3-heptanone, provide insight into viable synthetic strategies.
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Synthesis of Isomer: 6-Methyl-5-hepten-2-one via Aldol
Condensation

This protocol describes a base-catalyzed Aldol condensation between isobutyraldehyde and
acetone to form an isomeric unsaturated ketone. This reaction is a fundamental carbon-carbon
bond-forming reaction in organic chemistry.

Materials:

Acetone (5-10 molar equivalents)
 |sobutyraldehyde (1 molar equivalent)

e Aqueous Sodium Hydroxide (10-20% solution)
» Diethyl ether

e Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate or sodium sulfate
e Dilute Hydrochloric Acid (HCI)

Apparatus:

e Round-bottom flask

o Magnetic stirrer

e Dropping funnel

* Ice bath

e Separatory funnel

 Rotary evaporator

» Apparatus for fractional distillation
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Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, combine a large excess of acetone and the aqueous sodium hydroxide solution. Cool
the mixture in an ice bath to 0-5 °C.[6]

» Controlled Addition: Slowly add isobutyraldehyde dropwise from the dropping funnel to the
stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is critical
to control the reaction rate.[6]

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 12-24 hours.[6]

o Workup: Neutralize the reaction mixture with dilute HCI until slightly acidic. Transfer the
mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined
organic layers with water and then with brine.[6]

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.[6]

« Purification: Purify the resulting crude product by fractional distillation under reduced
pressure to isolate 6-methyl-5-hepten-2-one.[6]
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Reaction Preparation
Combine Acetone &
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Methyl-5-hepten-2-one.
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Synthesis of Analogue: 4-Methyl-3-heptanone

This two-step process involves a Grignard reaction to create the alcohol precursor, followed by
oxidation to yield the saturated ketone analogue, 4-methyl-3-heptanone. This compound is
noted as an alarm pheromone for several ant species.[7]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol

Prepare a Grignard reagent from 2-bromopentane and magnesium shavings in dry ethyl
ether.[7]

o Slowly add a solution of propanal in dry ether to the Grignard reagent.[7]

 After the reaction is complete, hydrolyze the mixture with saturated aqueous ammonium
chloride.[7]

o Separate the organic layer, wash, dry, and purify by distillation to yield 4-methyl-3-heptanol.
[7]

Step 2: Oxidation to 4-Methyl-3-heptanone
e Prepare an oxidizing solution of sodium dichromate and sulfuric acid in water.[7]
o Slowly add the 4-methyl-3-heptanol from Step 1 to the oxidizing solution while stirring.[7]

 After the reaction, isolate the organic layer, wash with 10% sodium hydroxide, dry, and purify
by distillation to yield 4-methyl-3-heptanone.[7]

Biological Activity and Context

There is a notable lack of specific toxicological or pharmacological data for 4-methyl-3-hepten-
2-one in publicly accessible scientific literature. Its primary reported occurrence is as a natural
product found in tomatoes (Solanum lycopersicum).[1]

While this specific molecule lacks extensive biological characterization, its saturated analogue,
4-methyl-3-heptanone, is known to function as an alarm pheromone for the Texas leaf-cutting
ant and the harvester ant.[7] The broader class of unsaturated ketones and related
monoterpenoids exhibits a wide range of biological activities, but direct extrapolation to 4-
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methyl-3-hepten-2-one is not appropriate without specific experimental data. For
professionals in drug development, this compound could represent a novel scaffold, but its
biological effects would require foundational in vitro and in vivo screening.

Target Compound:
4-Methyl-3-hepten-2-one

somerization

Saturated Analogue: Positional Isomer:
4-Methyl-3-heptanone 6-Methyl-5-hepten-2-one

Saturation Stereochemistry

(E)-4-methylhept-3-en-2-one (2)-4-methylhept-3-en-2-one

Click to download full resolution via product page

Caption: Logical relationships of 4-Methyl-3-hepten-2-one.

Conclusion

4-Methyl-3-hepten-2-one is a well-defined chemical entity with established nomenclature and
computed physicochemical properties. While detailed experimental data on its physical
constants and biological activity are scarce, synthetic routes to structurally similar compounds
are well-documented and provide a framework for its potential laboratory synthesis. For
researchers, this compound represents an area where further investigation into its biological
properties, particularly given its natural occurrence, could yield novel findings. Drug
development professionals may consider it a simple unsaturated ketone scaffold, but its
potential would need to be established through comprehensive biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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